molecular formula C30H42O4 B1246361 Mastigophorene A

Mastigophorene A

Cat. No.: B1246361
M. Wt: 466.7 g/mol
InChI Key: TZWQPPFRZCEUCT-LOYHVIPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mastigophorene A is a natural product found in Herbertus sakuraii, Herbertus dicranus, and Mastigophora diclados with data available.

Scientific Research Applications

Neurotrophic Effects

Mastigophorene A, recognized as a dimeric isocuparane-type sesquiterpene, has been documented for its neurotrophic properties. Studies have shown that synthetic analogs of this compound can significantly promote the growth of dopaminergic cells and support neuronal processes. It is noteworthy that these compounds have shown effects at very low concentrations, highlighting their potential as neurotrophic substances (Gille et al., 2000).

Neuroprotective Properties

This compound has exhibited considerable neuroprotective activity. Its efficacy has been demonstrated in primary cultures of fetal rat cortical neurons, suggesting its potential in protecting neural cells against various forms of damage. This characteristic opens pathways for this compound to be considered in therapeutic applications concerning neurodegenerative diseases (Fukuyama et al., 2001).

Antioxidant and Antimicrobial Activities

Apart from its neurological implications, this compound has also been associated with antioxidant and antimicrobial activities. It has been documented to exhibit radical scavenging activity and demonstrate antimicrobial effects against specific bacteria. This multifaceted potential makes this compound an intriguing compound for broader biomedical research and applications (Komala et al., 2010).

Properties

Molecular Formula

C30H42O4

Molecular Weight

466.7 g/mol

IUPAC Name

3-[2,3-dihydroxy-6-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]phenyl]-4-methyl-6-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol

InChI

InChI=1S/C30H42O4/c1-17-15-19(29(7)13-9-11-27(29,3)4)23(31)25(33)21(17)22-18(2)16-20(24(32)26(22)34)30(8)14-10-12-28(30,5)6/h15-16,31-34H,9-14H2,1-8H3/t29-,30-/m1/s1

InChI Key

TZWQPPFRZCEUCT-LOYHVIPDSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)[C@]3(CCCC3(C)C)C)O)O)O)O)[C@]4(CCCC4(C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)C3(CCCC3(C)C)C)O)O)O)O)C4(CCCC4(C)C)C

Synonyms

mastigophorene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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